3-(2-Naphthylsulfonyl)propanenitrile
Description
3-(2-Naphthylsulfonyl)propanenitrile is an organic compound featuring a propanenitrile backbone substituted with a 2-naphthylsulfonyl group. The sulfonyl moiety (R-SO₂-) imparts strong electron-withdrawing properties, influencing reactivity and stability. Applications may span pharmaceuticals, materials science, or synthetic intermediates, given the prevalence of sulfonyl and nitrile groups in these fields.
Properties
Molecular Formula |
C13H11NO2S |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
3-naphthalen-2-ylsulfonylpropanenitrile |
InChI |
InChI=1S/C13H11NO2S/c14-8-3-9-17(15,16)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,9H2 |
InChI Key |
MMRZNSTXYOLACK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC#N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Reactivity : Sulfonyl groups enhance nitrile electrophilicity, making 3-(2-Naphthylsulfonyl)propanenitrile suitable for nucleophilic substitution or hydrolysis reactions. This contrasts with sulfide or acetyl analogs, where reactivity is modulated by weaker electron withdrawal .
- Biological Activity : The naphthyl group’s aromaticity may improve binding to hydrophobic protein pockets, while sulfonyl groups enhance solubility via polar interactions—a balance critical in drug design .
- Synthetic Utility : Propanenitrile derivatives are versatile intermediates. For example, the target compound could serve as a precursor to sulfonamides, whereas amine-substituted analogs () are better suited for heterocyclic synthesis .
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